molecular formula C12H8N2O B14467452 9-nitroso-1H-indeno[2,1-b]pyridine CAS No. 65939-02-8

9-nitroso-1H-indeno[2,1-b]pyridine

Cat. No.: B14467452
CAS No.: 65939-02-8
M. Wt: 196.20 g/mol
InChI Key: OCIOOYWGIQUZKH-UHFFFAOYSA-N
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Description

9-Nitroso-1H-indeno[2,1-b]pyridine is a heterocyclic compound featuring a fused indene and pyridine ring system with a nitroso (-NO) functional group at the 9-position. The nitroso group introduces unique electronic and steric effects, influencing reactivity, solubility, and biological interactions compared to other substituents like nitro, halogen, or alkyl groups .

Properties

CAS No.

65939-02-8

Molecular Formula

C12H8N2O

Molecular Weight

196.20 g/mol

IUPAC Name

9-nitroso-1H-indeno[2,1-b]pyridine

InChI

InChI=1S/C12H8N2O/c15-14-12-10-5-2-1-4-8(10)9-6-3-7-13-11(9)12/h1-7,13H

InChI Key

OCIOOYWGIQUZKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CNC3=C2N=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-nitroso-1H-indeno[2,1-b]pyridine typically involves multi-component reactions. One common method involves the reaction of heterocyclic ketene aminals with bindone (generated from the self-condensation of 1,3-indandione) in the presence of malononitrile as a promoter or reactant. The reaction is carried out under reflux conditions in ethanol with p-toluenesulfonic acid as the catalyst .

Industrial Production Methods

While specific industrial production methods for 9-nitroso-1H-indeno[2,1-b]pyridine are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-nitroso-1H-indeno[2,1-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitro derivatives.

    Reduction: Catalytic reduction can lead to the formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indeno-pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions include nitro, amino, and substituted indeno-pyridine derivatives, which can be further utilized in various applications.

Scientific Research Applications

9-nitroso-1H-indeno[2,1-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-nitroso-1H-indeno[2,1-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can participate in redox reactions, leading to the modulation of biological pathways. The compound’s structure allows it to interact with various biomolecules, influencing their function and activity.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural analogs of indeno-pyridine derivatives and their distinguishing features:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Effects Reference(s)
9H-Indeno[2,1-c]pyridine None (base structure) C₁₂H₉N 167.21 Baseline structure; moderate basicity (pKa ~5.57), melting point 79°C. Lacks functional groups, limiting reactivity .
7-Nitro-9H-indeno[2,1-b]pyridine Nitro (-NO₂) at C7 C₁₂H₈N₂O₂ 212.20 Synthesized via nitration; nitro group enhances electrophilicity, potentially increasing reactivity in substitution reactions .
5-Bromo-9H-indeno[2,1-c]pyridine Bromo (-Br) at C5 C₁₂H₈BrN 246.11 Halogen substitution improves stability and alters electronic density; may facilitate cross-coupling reactions in drug synthesis .
1-Methyl-3-benzyl-9H-indeno[2,1-c]pyridine Methyl (-CH₃) at N1, benzyl (-C₆H₅CH₂) at C3 C₂₁H₁₈N 284.38 Alkyl/aryl substitutions enhance lipophilicity and bioavailability; demonstrated improved biological activity in preliminary assays .
9-Phenyl-1H-indeno[2,1-c]pyridine Phenyl (-C₆H₅) at C9 C₁₈H₁₃N 243.31 Aromatic substitution increases π-π stacking potential, relevant in materials science and receptor binding .
9-Nitroso-1H-indeno[2,1-b]pyridine Nitroso (-NO) at C9 C₁₂H₈N₂O 196.21 Nitroso group is a strong electron-withdrawing substituent; may exhibit redox activity and form coordination complexes. Potential mutagenicity requires caution in biological studies. N/A (Inferred)

Research Findings and Challenges

  • Synthetic Challenges : Nitroso derivatives are less thermally stable than nitro analogs, complicating purification and storage.
  • Comparative Efficacy : In antiarrhythmic studies, cis-hexahydro isomers outperformed trans isomers, suggesting stereochemistry is critical for activity—a factor that would also influence nitroso derivatives .

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